

# A Comprehensive Technical Guide to Cresyl Violet Acetate for Researchers

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Compound of Interest		
Compound Name:	Cresyl Violet acetate	
Cat. No.:	B079363	Get Quote

**Cresyl Violet acetate** is a synthetic organic dye belonging to the oxazine group.[1] It is widely utilized in histology and neuroscience as a nuclear stain, particularly for the visualization of neurons in the brain and spinal cord.[2][3] This guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its use in Nissl staining.

## **Chemical Structure and Properties**

Cresyl Violet acetate, also known as Cresyl Fast Violet or 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt, is a dark green to black crystalline powder.[2][4][5] Its chemical formula is C<sub>18</sub>H<sub>15</sub>N<sub>3</sub>O<sub>3</sub>, and it has a molecular weight of 321.33 g/mol .[4][6] The structure consists of a planar diaminobenzooxazine chromophore associated with an acetate counterion.

Below is a two-dimensional representation of the chemical structure of **Cresyl Violet acetate**.

Chemical Structure of Cresyl Violet Acetate.

## **Quantitative Physicochemical Data**

The following table summarizes key quantitative properties of **Cresyl Violet acetate**, which are crucial for its application in research.



Property	Value	Reference(s)
CAS Number	10510-54-0	[4][6]
Molecular Formula	C18H15N3O3	[4][6]
Molecular Weight	321.33 g/mol	[4][6]
Appearance	Dark green to black powder	[2][5]
Melting Point	140-143 °C	[6][7]
Solubility	Soluble in water (1 mg/mL) and ethanol	[2][8][9]
Absorption Maximum (λmax)	592 nm; 596-599 nm (in 50% ethanol)	[7][8][10]
Excitation Maximum	598 nm	[10][11][12]
Emission Maximum	621 nm	[10][11][12]
Molar Extinction Coefficient	83,000 cm <sup>-1</sup> M <sup>-1</sup>	[11][13]
Quantum Yield	0.54	[11][13]

# **Primary Application: Nissl Staining**

Cresyl Violet acetate is a cornerstone of neuroanatomical research due to its utility in Nissl staining.[1][3] This histological technique employs basic aniline dyes to stain acidic components of the cell, such as RNA and DNA.[2][14] In neurons, the dye strongly labels the "Nissl substance" or "Nissl bodies," which are granular structures in the cytoplasm corresponding to the rough endoplasmic reticulum.[2][15] This staining provides a clear visualization of the neuronal soma, allowing for the study of neuronal morphology, density, and distribution within the nervous system.[2] The DNA within the nucleus is also stained.[14][15]

#### **Staining Mechanism**

The staining mechanism of **Cresyl Violet acetate** relies on an electrostatic interaction. The cationic dye molecule binds to the anionic phosphate groups of nucleic acids (RNA in Nissl



bodies and DNA in the nucleus). This results in a characteristic blue to purple coloration of these structures.[2][14]

# Experimental Protocol: Nissl Staining of Paraffin-Embedded Sections

The following is a generalized protocol for Nissl staining of paraffin-embedded tissue sections. It is important to note that incubation times and reagent concentrations may require optimization depending on the specific tissue and experimental conditions.

## **Required Reagents**

- Xylene
- Ethanol (100%, 95%, 70%)
- · Distilled water
- Cresyl Violet Acetate Staining Solution (e.g., 0.1% w/v in distilled water with 0.25% v/v glacial acetic acid)[16]
- Differentiation solution (e.g., 95% ethanol with a few drops of glacial acetic acid)[2]
- Mounting medium (e.g., DePeX)

#### **Staining Procedure**

- Deparaffinization: Immerse slides in two to three changes of xylene for 3 minutes each to remove the paraffin wax.[2]
- Rehydration: Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:
  - 100% Ethanol: Two changes, 3 minutes each.[2]
  - 95% Ethanol: 3 minutes.
  - 70% Ethanol: 3 minutes.

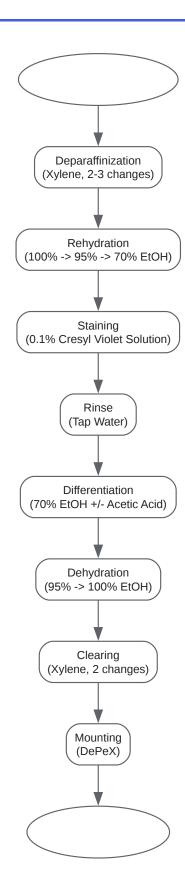


- Distilled water: Rinse.
- Staining: Immerse the slides in the filtered Cresyl Violet staining solution for 4-15 minutes.[2]
- Rinsing: Briefly rinse the slides in tap water to remove excess stain.
- Differentiation: Dip the slides in 70% ethanol to begin the differentiation process.[2] For more controlled differentiation, immerse the sections in the differentiation solution (acidified 95% ethanol) for a short period (e.g., up to 2 minutes), and monitor the staining intensity microscopically until the Nissl bodies are sharply defined against a paler background.[2]
- Dehydration: Dehydrate the sections through a graded series of ethanol:
  - 95% Ethanol: 10-15 dips.[4]
  - 100% Ethanol: Two changes, 3 minutes each.[2]
- Clearing: Clear the tissue sections by immersing them in two changes of xylene for 3 minutes each.[2]
- Mounting: Apply a coverslip to the slide using a xylene-based mounting medium.[2] Allow the slides to dry in a fume hood.

#### **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the Nissl staining protocol for paraffinembedded sections.





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Workflow for Nissl Staining of Paraffin-Embedded Sections.



#### Conclusion

Cresyl Violet acetate remains an indispensable tool in the field of neuroscience and histology. Its ability to robustly and selectively stain Nissl substance provides invaluable information on neuronal structure and organization. The detailed chemical properties and standardized protocols presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this classic neuroanatomical stain in their work.

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